molecular formula C6H11N3S B12654645 N-tert-Butyl-1,3,4-thiadiazol-2-amine CAS No. 38917-37-2

N-tert-Butyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12654645
CAS No.: 38917-37-2
M. Wt: 157.24 g/mol
InChI Key: XNQTUNHFIIWKKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-1,3,4-thiadiazol-2-amine typically involves the reaction of tert-butylamine with thiocarbohydrazide under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture to reflux . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-Butyl-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-Butyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with DNA, proteins, and enzymes, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 1,3,4-Thiadiazol-2-amine
  • 1,3,4-Thiadiazol-2-amine, 5-(methylthio)-

Uniqueness

N-tert-Butyl-1,3,4-thiadiazol-2-amine is unique due to its specific tert-butyl substitution, which can enhance its lipophilicity and biological activity compared to other thiadiazole derivatives .

Properties

CAS No.

38917-37-2

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

N-tert-butyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H11N3S/c1-6(2,3)8-5-9-7-4-10-5/h4H,1-3H3,(H,8,9)

InChI Key

XNQTUNHFIIWKKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NN=CS1

Origin of Product

United States

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